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molecular formula C9H7BrN2O B064018 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 160377-57-1

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B064018
M. Wt: 239.07 g/mol
InChI Key: GTYLSVIVKRJHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06605607B1

Procedure details

Potassium tert-butoxide (7.33 g, 65.4 mmol) was added over 5 minutes to ice chilled, stirred methanol under argon. After a further 5 min hydroxylamine hydrochloride (4.9 g, 70.43 mmol) was added in one portion and the resultant mixture stirred at room temperature for 1 h. A solution of 3-bromobenzonitrile (7.93 g, 43.6 mmol) in methanol (120 ml) was added in one portion and the mixture heated at reflux for 4 h, cooled filtered, and the filtrate evaporated in vacuo. The residue was refluxed in acetic anhydride (60 ml) for 3 h, cooled to room temperature and poured into ice-water (300 ml). The precipitate was filtered, washed with water, dried in vacuo and chromatographed on silica eluting with 0-10% ethyl, acetate-hexane gradient. Fractions containing desired product were pooled and evaporated in vacuo and the residue recrystallised from hexane to afford the title compound as colourless crystals (5.2 g, 50%).
Quantity
7.33 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.93 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])C.[K+].Cl.[NH2:8]O.[Br:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[C:14]#[N:15]>CO>[Br:10][C:11]1[CH:12]=[C:13]([C:14]2[N:8]=[C:2]([CH3:1])[O:4][N:15]=2)[CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.33 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7.93 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residue was refluxed in acetic anhydride (60 ml) for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
poured into ice-water (300 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica eluting with 0-10% ethyl, acetate-hexane gradient
ADDITION
Type
ADDITION
Details
Fractions containing desired product
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=NOC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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